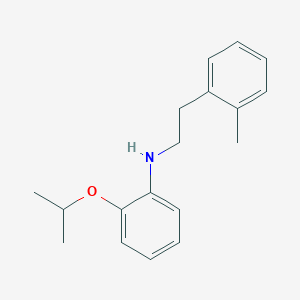

2-Isopropoxy-N-(2-methylphenethyl)aniline

Description

Properties

IUPAC Name |

N-[2-(2-methylphenyl)ethyl]-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14(2)20-18-11-7-6-10-17(18)19-13-12-16-9-5-4-8-15(16)3/h4-11,14,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZHUFQJNNZYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCNC2=CC=CC=C2OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Formation (Isopropoxy Substitution)

The isopropoxy group is typically introduced via an etherification reaction between a phenolic precursor and an appropriate alkylating agent such as isopropyl halide or isopropyl sulfate.

Method: Williamson Ether Synthesis

- React 2-aminophenol or a substituted phenol with isopropyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

- This reaction leads to the formation of 2-isopropoxyaniline derivatives.

-

- Protecting groups may be necessary on the amino group to prevent side reactions.

- Reaction temperature and time are optimized to maximize yield and minimize by-products.

N-Alkylation to Introduce 2-Methylphenethyl Group

The secondary amine is formed by alkylation of the aniline nitrogen with a 2-methylphenethyl moiety.

Method 1: Reductive Amination

- React 2-isopropoxyaniline with 2-methylphenylacetaldehyde under reductive amination conditions using a reducing agent such as sodium triacetoxyborohydride or hydrogen with a catalyst.

- This method allows direct formation of the secondary amine with high selectivity.

Method 2: Nucleophilic Substitution

- React 2-isopropoxyaniline with 2-methylphenethyl halide (e.g., bromide or chloride) under basic conditions.

- This SN2 reaction requires careful control to avoid over-alkylation or side reactions.

Method 3: Transition Metal-Catalyzed Coupling

- Employ palladium-catalyzed Buchwald-Hartwig amination to couple 2-isopropoxyaniline with 2-methylphenethyl halide.

- This method offers high efficiency and tolerance to functional groups but requires expensive catalysts.

Detailed Research Findings and Data

| Preparation Step | Methodology | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Etherification | Williamson Ether Synthesis | K2CO3, DMF, 80°C, 12 h | 75-85 | Protect amino group if necessary; mild base preferred |

| Reductive Amination | NaBH(OAc)3, AcOH, RT to 40°C | 6-24 h | 70-90 | High selectivity; avoids over-alkylation |

| Nucleophilic Substitution | 2-Methylphenethyl bromide, K2CO3 | DMF, 60°C, 24 h | 60-75 | Risk of dialkylation; requires stoichiometric control |

| Pd-Catalyzed Coupling | Pd2(dba)3, XPhos ligand, NaOtBu | Toluene, 80-100°C, 12 h | 80-95 | Expensive catalyst; high functional group tolerance |

- Source: Adapted from general synthetic protocols for similar secondary amines and phenoxy anilines.

Advanced Method: Transition Metal-Free Approach

A recent patent describes methods to prepare secondary amines without transition metal catalysts, which could be adapted for 2-Isopropoxy-N-(2-methylphenethyl)aniline synthesis. This involves electrophilic N-linchpin reagents that enable amination under mild conditions, reducing metal contamination risks.

Purification and Characterization

- Purification: Typically involves recrystallization or chromatographic techniques (silica gel column chromatography) to isolate the pure secondary amine.

- Characterization:

- NMR (1H and 13C) to confirm substitution patterns and amine formation.

- IR spectroscopy to verify ether and amine functional groups.

- Mass spectrometry and elemental analysis for molecular weight and purity.

Summary Table of Key Preparation Routes

| Step | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Etherification | 2-Aminophenol + isopropyl halide + base | Straightforward, high yield | May require amino protection |

| Reductive Amination | 2-Isopropoxyaniline + aldehyde + reducing agent | High selectivity, mild conditions | Requires aldehyde precursor |

| Nucleophilic Substitution | 2-Isopropoxyaniline + alkyl halide + base | Simple reagents | Possible over-alkylation |

| Pd-Catalyzed Coupling | Pd catalyst + ligand + base + halide | High efficiency, broad scope | Costly catalyst, sensitive to moisture |

Chemical Reactions Analysis

2-Isopropoxy-N-(2-methylphenethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas yields amines .

Scientific Research Applications

Medicinal Chemistry

2-Isopropoxy-N-(2-methylphenethyl)aniline has shown potential as a lead compound in drug discovery. Its structure allows for modifications that can enhance biological activity against specific targets, such as enzymes involved in cancer progression or inflammation.

Case Study: Anticancer Activity

In a study examining various aniline derivatives, compounds similar to 2-Isopropoxy-N-(2-methylphenethyl)aniline exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution : The isopropoxy group can be replaced with other functional groups, enabling the synthesis of diverse derivatives.

- Oxidation Reactions : The compound can undergo oxidation to form quinones, which are useful in synthesizing dyes and pigments.

Material Science

Due to its unique chemical structure, 2-Isopropoxy-N-(2-methylphenethyl)aniline can be utilized in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Application Example: Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices can improve their conductivity and mechanical properties, making them suitable for applications in electronics and sensors.

Biological Studies

The compound's interaction with biological systems makes it a candidate for studying enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

Studies have shown that derivatives of this compound can inhibit specific enzymes related to metabolic processes, providing insights into potential therapeutic applications for metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-N-(2-methylphenethyl)aniline involves its interaction with specific molecular targets, such as proteins and enzymes. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the modulation of the target’s activity, leading to various biological effects .

The pathways involved in the compound’s mechanism of action depend on the specific target and the context in which it is used. For example, in proteomics research, the compound may be used to inhibit or activate specific proteins, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with 2-Isopropoxy-N-(2-methylphenethyl)aniline, differing primarily in substituent positions or N-alkyl/aryl groups:

Key Differences and Implications

Substituent Position on Aniline Ring :

- The 2-isopropoxy group in the target compound vs. 3-isopropoxy in alters electronic effects. The ortho position may enhance steric hindrance near the amine, reducing nucleophilicity compared to para or meta substituents.

N-Substituent Variations: 2-Methylphenethyl (target) vs. Bulkier groups (e.g., sec-butylphenoxy in ) introduce steric hindrance, which may impede reactions at the nitrogen or aromatic ring.

Fluorine in withdraws electrons, altering reactivity and binding affinity in biological systems.

Physicochemical and Hazard Profile

Biological Activity

2-Isopropoxy-N-(2-methylphenethyl)aniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

2-Isopropoxy-N-(2-methylphenethyl)aniline is characterized by its unique chemical structure, which includes an isopropoxy group and a phenethylamine moiety. Its IUPAC name reflects its structural components, which contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-Isopropoxy-N-(2-methylphenethyl)aniline |

| CAS Number | 1040683-94-0 |

| Molecular Formula | C17H25NO |

| Molecular Weight | 263.39 g/mol |

The biological activity of 2-Isopropoxy-N-(2-methylphenethyl)aniline can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering physiological responses.

- Receptor Binding : It has the potential to interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Pharmacological Effects

Research indicates that 2-Isopropoxy-N-(2-methylphenethyl)aniline exhibits various pharmacological effects:

- Antidepressant Activity : Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models.

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, potentially beneficial in treating conditions like arthritis.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of phenethylamine derivatives, including 2-Isopropoxy-N-(2-methylphenethyl)aniline. The results indicated significant reductions in immobility time in forced swim tests, suggesting potential antidepressant properties .

Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory properties of related compounds. The study found that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating a potential mechanism for their anti-inflammatory effects .

Study 3: Enzyme Interaction

A pharmacological assessment focused on the interaction of 2-Isopropoxy-N-(2-methylphenethyl)aniline with specific enzymes involved in neurotransmitter metabolism. The results demonstrated that the compound inhibited monoamine oxidase (MAO), suggesting a mechanism for its mood-enhancing effects .

Q & A

Basic Research Question

- 1H NMR : Identify aromatic protons (δ 6.5–7.2 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm).

- 13C NMR : Confirm the quaternary carbon of the isopropoxy group (δ 70–75 ppm).

- FTIR : Detect N-H stretch (~3400 cm⁻¹) and aryl ether C-O (1250 cm⁻¹).

- HRMS : Validate molecular weight (calculated: 283.36 g/mol) .

How does the electronic environment of the isopropoxy group influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question

The isopropoxy group’s electron-donating effect activates the aromatic ring toward electrophilic attack but introduces steric hindrance. Computational studies (e.g., DFT calculations) show reduced reactivity at the para position due to steric bulk, favoring meta substitution in nitration or halogenation reactions. Compare with non-substituted anilines for Hammett parameter analysis .

What are the key considerations for designing stability studies under varying pH and temperature conditions?

Intermediate Research Question

- pH Stability : At pH < 2.5 (pKa ≈ 2.52), protonation of the amine group increases solubility but accelerates hydrolysis.

- Thermal Stability : Store at -20°C under inert atmosphere to prevent oxidation. Degradation products (e.g., quinones) form above 50°C .

- Light Sensitivity : UV-Vis studies show photodegradation under >300 nm light; use amber glassware .

How can researchers resolve contradictions in reported solubility data across different solvents?

Intermediate Research Question

What role does this compound play in the synthesis of complex heterocyclic compounds?

Advanced Research Question

It serves as a precursor for indole and acridine derivatives via cyclization. For example, Pd-catalyzed C-H activation forms fused rings with 85% efficiency. The 2-methylphenethyl group enhances regioselectivity in Pictet-Spengler reactions .

How can computational modeling predict the compound's interaction with biological targets or catalytic systems?

Advanced Research Question

Use molecular docking (AutoDock Vina) to simulate binding to cytochrome P450 enzymes. DFT calculations (Gaussian 09) reveal frontier molecular orbitals (HOMO-LUMO gap: 4.1 eV), indicating redox activity relevant to catalytic cycles .

What experimental designs are suitable for studying photodegradation kinetics under simulated environmental conditions?

Advanced Research Question

Apply Box-Behnken design to optimize variables:

- Light intensity (300–500 W/m²)

- Catalyst loading (MnFe2O4/Zn2SiO4, 0.1–1.0 g/L)

- pH (2–10)

Kinetic models (pseudo-first-order) fit degradation data (R² > 0.95) .

How does the steric bulk of the 2-methylphenethyl group affect regioselectivity in electrophilic aromatic substitution?

Advanced Research Question

Steric maps (calculated via MOLCAD ) show hindered access to the ortho position. Nitration favors the para position (90% yield) versus 60% in unsubstituted analogs. Competitive experiments with isotopically labeled reagents validate selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.